N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16149241
Molecular Formula: C24H19N5O3S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19N5O3S |
|---|---|
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-(1H-indazol-6-yl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H19N5O3S/c1-32-18-10-8-17(9-11-18)29-23(31)19-4-2-3-5-20(19)27-24(29)33-14-22(30)26-16-7-6-15-13-25-28-21(15)12-16/h2-13H,14H2,1H3,(H,25,28)(H,26,30) |
| Standard InChI Key | HVOFROJIEWXOKC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)C=NN5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture combines three critical heterocyclic systems: a 1H-indazole, a 3,4-dihydroquinazolin-4-one, and a 4-methoxyphenyl group. The indazole ring is linked via a sulfanyl-acetamide bridge to the quinazolinone core, which itself is substituted at the 3-position with the methoxyphenyl group .
Molecular and Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-(1H-indazol-6-yl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)C=NN5 |
| InChIKey | HVOFROJIEWXOKC-UHFFFAOYSA-N |
The sulfanyl (-S-) bridge between the acetamide and quinazolinone groups enhances molecular flexibility, potentially facilitating interactions with biological targets. The methoxy group at the para position of the phenyl ring contributes to electronic modulation, influencing binding affinity and solubility .
Synthesis and Manufacturing
The synthesis of N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves a multi-step sequence optimized for yield and purity:
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the 3,4-dihydroquinazolin-4-one scaffold.
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Methoxyphenyl Substitution: Introduction of the 4-methoxyphenyl group at position 3 via nucleophilic aromatic substitution or palladium-catalyzed coupling.
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Sulfanyl-Acetamide Linkage: Thiolation of the quinazolinone at position 2 using sulfurizing agents, followed by coupling with bromoacetamide-functionalized indazole.
Critical reaction parameters include:
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.
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Temperature: Reactions typically proceed at 80–120°C to balance kinetics and thermal stability.
Biological Activity and Anticancer Mechanisms
In Vitro Cytotoxicity
Preliminary studies demonstrate dose-dependent antiproliferative effects against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. Mechanistic investigations suggest dual inhibition of tyrosine kinases and DNA topoisomerases, though exact targets remain under characterization.
Table 2: Anticancer Activity Profiles
| Cell Line | IC₅₀ (µM) | Mechanism Suspected |
|---|---|---|
| MCF-7 (Breast) | 2.1 ± 0.3 | Topoisomerase II inhibition |
| A549 (Lung) | 3.4 ± 0.5 | EGFR kinase suppression |
| HepG2 (Liver) | 4.7 ± 0.6 | Apoptosis induction via Bcl-2/Bax |
Metabolic Stability
The compound exhibits favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes, suggesting reduced susceptibility to first-pass metabolism. Cytochrome P450 profiling indicates minimal interaction with CYP3A4 and CYP2D6 isoforms, reducing risks of drug-drug interactions.
Pharmacological and Toxicological Evaluation
Pharmacokinetics
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Absorption: Moderate oral bioavailability (≈35%) due to high molecular weight and polarity.
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Distribution: Extensive plasma protein binding (92%) limits free drug concentration.
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Excretion: Primarily renal, with <5% unchanged compound detected in urine.
Acute Toxicity
Rodent studies (LD₅₀ > 500 mg/kg) indicate low acute toxicity, though chronic exposure risks (e.g., hepatotoxicity) require further evaluation.
Future Research Directions
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Target Deconvolution: Elucidate primary molecular targets via proteomic profiling.
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Formulation Optimization: Develop nanoparticle carriers to enhance solubility and bioavailability.
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Combination Therapies: Evaluate synergies with checkpoint inhibitors or DNA-damaging agents.
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